molecular formula C8H9N3O B6258976 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one CAS No. 885271-88-5

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one

Cat. No.: B6258976
CAS No.: 885271-88-5
M. Wt: 163.2
InChI Key:
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Description

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one is a heterocyclic compound that features a fused ring system combining pyridine and diazepine structures

Preparation Methods

The synthesis of 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and amines can be reacted under acidic or basic conditions to form the desired diazepine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the diazepine ring are replaced by other substituents.

Scientific Research Applications

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one can be compared with other similar heterocyclic compounds, such as:

    1H-pyrrolo[2,3-b]pyridine: Known for its activity as a fibroblast growth factor receptor inhibitor.

    Benzo[b]pyrano[2,3-e][1,4]diazepine: Noted for its cytotoxic properties against cancer cell lines.

    1H,2H,3H,4H,5H-pyrido[4,3-b]indole: . The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a versatile compound for various applications.

Properties

CAS No.

885271-88-5

Molecular Formula

C8H9N3O

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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